REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]2[CH:12]=[N:13][NH:14][C:6]=12.[C:15](Cl)(=[O:20])[CH2:16][CH2:17][CH2:18][CH3:19]>>[C:15]([O:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]2[CH:12]=[N:13][NH:14][C:6]=12)(=[O:20])[CH2:16][CH2:17][CH2:18][CH3:19]
|
Name
|
7-(2-hydroxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCNC1=C2C(=NC(=C1)C)C=NN2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The product obtained
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Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ethyl acetate (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (anhydrous sodium sulphate)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow gum which on trituration with ether
|
Type
|
WASH
|
Details
|
washing the resulting solid with ethyl acetate/ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)(=O)OCCNC1=C2C(=NC(=C1)C)C=NN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |